(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol

stereochemistry enantioselective synthesis biocatalysis

(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol (CAS 1408075-80-8, free base) is a stereochemically defined, N-demethylated (nor-tropane) bicyclic amino alcohol belonging to the 8-azabicyclo[3.2.1]octane family, the core scaffold of the tropane alkaloids. With molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol, it features a bridgehead nitrogen at position 8 and a secondary hydroxyl group at position 2, both with rigorously defined absolute stereochemistry (1S,5R).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B12929407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2C(CCC1N2)O
InChIInChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7?/m1/s1
InChIKeyAOYUQKRGAQMSJV-JEAXJGTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol — Stereochemically Defined Nor-Tropane Scaffold for CNS-Targeted Research and Drug Discovery


(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol (CAS 1408075-80-8, free base) is a stereochemically defined, N-demethylated (nor-tropane) bicyclic amino alcohol belonging to the 8-azabicyclo[3.2.1]octane family, the core scaffold of the tropane alkaloids [1]. With molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol, it features a bridgehead nitrogen at position 8 and a secondary hydroxyl group at position 2, both with rigorously defined absolute stereochemistry (1S,5R). This compound serves as a versatile intermediate for constructing CNS-active ligands, including monoamine transporter inhibitors, muscarinic receptor modulators, and mu-opioid receptor antagonists, and is commercially available as the hydrochloride salt (CAS 2007919-17-5) at purities ≥97% .

Why (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol Cannot Be Substituted by N-Methyl, 3-Hydroxy, or Racemic Tropane Analogs


The (1S,5R)-8-azabicyclo[3.2.1]octan-2-ol scaffold embodies three critical structural features that collectively determine its pharmacological utility, and no single close analog replicates all three simultaneously: (1) the nor-tropane N–H (absent N-methyl group) alters hydrogen-bond donor capacity and LogP relative to N-methyl tropanes ; (2) the 2-hydroxyl position yields distinct ester/ether geometry and receptor pharmacophore spacing compared to 3-hydroxy isomers such as tropine or nortropine [1]; and (3) the defined (1S,5R) bridgehead stereochemistry enforces a specific spatial orientation of the 2-substituent—either endo or exo—that cannot be obtained from racemic or opposite-enantiomer mixtures. Esters prepared from the isomeric 2-tropanols have been shown to differ significantly in anticholinergic potency, with esters of (+)-2α-tropanol more potent than those of its epimer (−)-2β-tropanol or its optical isomer (−)-2α-tropanol in both peripheral (mydriasis) and central (anti-tremorine) assays in mice [2]. Substituting a generic tropane or a mixture of diastereomers therefore risks unpredictable biological outcomes.

Quantitative Differentiation Evidence for (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol vs. Closest Analogs


Stereochemical Configuration: (1S,5R)-2-endo-ol vs. (1R,5S)-2-exo-ol — Microbiological Oxygenation Yields Define Practical Accessibility

The (1S,5R) bridgehead configuration in 8-azabicyclo[3.2.1]octan-2-ol determines whether the 2-hydroxyl adopts the endo or exo orientation. In the benchmark microbiological oxygenation of N-(phenyloxycarbonyl)-8-azabicyclo[3.2.1]octane using Rhizopus arrhizus, the 2-endo-ol was obtained in 5% yield (31% ee) while the 2-exo-ol was obtained in 18% yield (22% ee) [1]. This 3.6-fold yield differential for the exo product under biocatalytic conditions illustrates that the two configurations are not synthetically interchangeable; different stereochemical outcomes require different synthetic strategies. For procurement decisions, the (1S,5R) designation defines the absolute configuration needed for subsequent enantioselective derivatization.

stereochemistry enantioselective synthesis biocatalysis tropane oxygenation

Lipophilicity Modulation: Nor-Tropane (N–H) vs. N-Methyl Tropane — LogP Difference of 0.18 Units

The absence of the N-methyl group in (1S,5R)-8-azabicyclo[3.2.1]octan-2-ol (nor-tropane) reduces calculated lipophilicity compared to its N-methyl counterpart. The nor-tropane hydrochloride (ChemSpace CSSB00025715850) has a measured LogP of 0.11 [1], whereas the N-methyl endo analog (8-methyl-8-azabicyclo[3.2.1]octan-2-ol, endo-) has a predicted ACD/LogP of 0.29 . This ΔLogP of 0.18 represents an approximately 1.5-fold difference in octanol-water partitioning. For CNS drug design, lower LogP in the nor-tropane scaffold may favor reduced passive blood-brain barrier penetration unless offset by other structural features, making the N–H compound preferable when peripheral selectivity is desired or when further N-functionalization is planned.

lipophilicity LogP physicochemical properties CNS drug design

Hydrogen-Bond Donor Capacity: N–H Nor-Tropane (HBD = 2 + 1 from NH) vs. N-Methyl Tropane (HBD = 1) Enables Unique Receptor Interactions

The (1S,5R)-8-azabicyclo[3.2.1]octan-2-ol scaffold possesses an additional hydrogen-bond donor (HBD) from the secondary amine N–H compared to its N-methyl analog. In the hydrochloride salt form (CAS 2007919-17-5), the total HBD count is 3 (one from NH, one from OH, one from HCl protonation) , whereas N-methyl-8-azabicyclo[3.2.1]octan-2-ol (endo-) has an HBD count of only 1 (OH only) . This difference in HBD capacity has functional consequences: in a series of 8-azabicyclo[3.2.1]octane-based monoamine transporter ligands, N-substitution was shown to modulate DAT/SERT/NET selectivity profiles [1]. The free N–H in the nor-tropane enables direct hydrogen-bonding interactions with receptor residues that N-methyl analogs cannot engage, and simultaneously provides a handle for further N-derivatization (e.g., acylation, sulfonylation, alkylation) to fine-tune selectivity.

hydrogen bonding receptor binding molecular recognition drug design

2-Hydroxy vs. 3-Hydroxy Positional Isomerism: Differential Anticholinergic Potency of Derived Esters in Murine Mydriasis and Anti-Tremorine Assays

The position of the hydroxyl group on the tropane scaffold critically determines the anticholinergic potency of derived esters. In a systematic study of parasympatholytic esters of isomeric 2-tropanols, glycolate esters of (+)-2α-tropanol (the 2-hydroxy scaffold) were compared with reference compounds atropine and scopolamine in murine mydriasis (peripheral) and anti-tremorine (central) assays. Several 2-tropanol glycolate esters exhibited significantly greater activity in both peripheral and central nervous systems than atropine or scopolamine, and were more potent than esters derived from the epimeric (−)-2β-tropanol or optical isomer (−)-2α-tropanol [1]. By contrast, tropine (3-hydroxy) esters—such as atropine itself (tropic acid ester of tropine)—represent the prototypical antimuscarinic pharmacophore. The 2-hydroxy scaffold therefore provides a distinct vector for ester/ether elaboration that is sterically and electronically different from the 3-hydroxy position, enabling access to a different pharmacological space.

anticholinergic activity muscarinic receptor tropane esters mydriasis assay

Nortropane (N–H) as Mu-Opioid Receptor Antagonist Scaffold: Patent-Disclosed Differentiation from N-Methyl Tropane Analogs

Patent literature explicitly claims 8-azabicyclo[3.2.1]octane compounds (i.e., nor-tropanes) as mu-opioid receptor (MOR) antagonists, distinguishing them from N-methyl tropane derivatives [1]. The free N–H in the nor-tropane core is identified as a key structural feature enabling MOR antagonist activity, whereas N-methyl substitution typically alters the pharmacological profile. In a separate patent, substituted 8-azabicyclo[3.2.1]octane-based compounds are disclosed as CCR5 receptor modulators, further underscoring the functional significance of the nor-tropane N–H [2]. These patent disclosures demonstrate that the nor-tropane scaffold accesses receptor pharmacology (MOR antagonism, CCR5 modulation) that is distinct from the classical N-methyl tropane alkaloid pharmacology (e.g., cocaine as DAT inhibitor, atropine as muscarinic antagonist).

mu-opioid receptor antagonist nortropane patent pharmacology

Physicochemical Stability and Handling: Hydrochloride Salt Crystallinity and Defined Storage vs. Hygroscopic Free Base

The hydrochloride salt of (1S,5R)-8-azabicyclo[3.2.1]octan-2-ol (CAS 2007919-17-5) is a well-characterized crystalline solid with molecular weight 163.65 g/mol and purity specification ≥97% (Aladdin) or ≥95% (ABCR), stored at room temperature in sealed dry conditions . In contrast, the free base (CAS 1408075-80-8) has molecular weight 127.18 g/mol and is intrinsically more hygroscopic due to the basic secondary amine. The hydrochloride salt provides defined stoichiometry (1:1), improved handling characteristics, and long-term stability under ambient storage [1]. Commercial availability spans multiple suppliers (ChemSpace, Aladdin, ABCR, CymitQuimica) with pricing transparency, whereas custom-synthesized stereoisomers of the free base may require cold-chain storage and specialized handling.

salt form stability storage conditions hydrochloride

Procurement-Relevant Application Scenarios for (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol


Medicinal Chemistry: Mu-Opioid Receptor (MOR) Antagonist Lead Optimization

The nor-tropane N–H core is explicitly claimed in US-8664242-B2 as the scaffold for mu-opioid receptor antagonists [1]. Unlike N-methyl tropane scaffolds that favor monoamine transporter pharmacology, the free N–H enables both direct receptor hydrogen bonding and subsequent N-functionalization to tune MOR affinity and selectivity. Procuring the (1S,5R)-configured 2-hydroxy nor-tropane provides the stereochemically defined starting material for elaboration into potent MOR antagonists, as demonstrated by the patent's exemplified compounds.

CNS Drug Discovery: Monoamine Transporter (DAT/SERT/NET) Inhibitor Development

The 2-hydroxy-8-azabicyclo[3.2.1]octane scaffold has been employed to construct triple reuptake inhibitors targeting DAT, SERT, and NET [2]. The (1S,5R) stereochemistry ensures consistent spatial orientation of the 2-substituent for transporter binding. The nor-tropane N–H additionally permits introduction of diverse N-substituents (cyclopropylmethyl, fluoroalkyl, benzyl) to modulate transporter selectivity profiles, a degree of freedom unavailable with N-methyl tropane starting materials.

Chemical Biology: Stereochemically Pure Building Block for Focused Compound Library Synthesis

With Fsp³ = 1.0, zero rotatable bonds, and two hydrogen-bond acceptors/donors, (1S,5R)-8-azabicyclo[3.2.1]octan-2-ol hydrochloride satisfies lead-like criteria and provides a conformationally constrained, three-dimensional scaffold for diversity-oriented synthesis [3]. The defined stereochemistry eliminates diastereomeric ambiguity in subsequent reactions, ensuring reproducible SAR across library members—a critical advantage over racemic or stereochemically undefined tropane building blocks.

Quote Request

Request a Quote for (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.